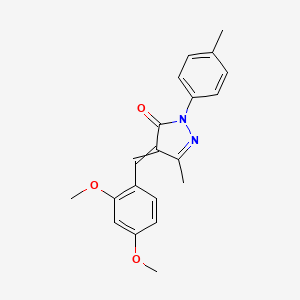![molecular formula C21H22FN7O B11102852 4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11102852.png)
4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobenzaldehyde 1-[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzaldehyde moiety, a morpholino group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzaldehyde 1-[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps, starting with the preparation of the individual components. The key steps include:
Synthesis of 2-Fluorobenzaldehyde: This can be achieved through the fluorination of benzaldehyde using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines, such as morpholine and 4-toluidine, under basic conditions.
Hydrazone Formation: The final step involves the condensation of 2-fluorobenzaldehyde with the triazine derivative in the presence of hydrazine hydrate to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzaldehyde 1-[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:
Substitution: The fluorine atom in the benzaldehyde moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
2-Fluorobenzaldehyde 1-[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluorobenzaldehyde 1-[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzaldehyde: A simpler analog with similar reactivity but lacking the triazine and hydrazone functionalities.
4-Morpholino-6-(4-toluidino)-1,3,5-triazine: Lacks the fluorobenzaldehyde moiety but shares the triazine core.
Uniqueness
2-Fluorobenzaldehyde 1-[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a valuable compound for scientific exploration.
Properties
Molecular Formula |
C21H22FN7O |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-N-[(E)-(2-fluorophenyl)methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22FN7O/c1-15-6-8-17(9-7-15)24-19-25-20(27-21(26-19)29-10-12-30-13-11-29)28-23-14-16-4-2-3-5-18(16)22/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)/b23-14+ |
InChI Key |
IHEQORDSFXSAAO-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=CC=C4F |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11102786.png)
![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11102790.png)
![Spiro[1,3-dioxolane-2,6'-[1,3]dithiolo[4,5-b][1,4]dithiepine]-2'-thione](/img/structure/B11102792.png)
![2-amino-8-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11102803.png)
![Benzyl N-[2-{2-[(E)-1-(4-fluorophenyl)methylidene]hydrazino}-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate](/img/structure/B11102805.png)
![Benzamide, 4-methyl-N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B11102809.png)

![4-{(E)-2-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11102819.png)

![methyl 4-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]benzoate](/img/structure/B11102827.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-diethylbenzenesulfonamide](/img/structure/B11102830.png)


![4-(methoxymethyl)-6-methyl-2-(5-nitro-1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11102855.png)
